Potent Acetylcholinesterase Inhibition Achieved via a Single Derivative Step
Direct esterification of ethyl 1-benzylpiperidine-4-carboxylate yields a potent acetylcholinesterase (AChE) inhibitor. The compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, synthesized directly from the ethyl ester, exhibits an IC50 of 0.03 ± 0.07 μM against AChE [1]. This represents a >200-fold improvement in potency compared to the unmodified ethyl ester, which shows no significant AChE inhibition. Further, the derivative displayed no cytotoxicity in SH-SY5Y neuroblastoma cells (IC50 > 100 μM) [2], highlighting a favorable selectivity window. In contrast, simpler piperidine-4-carboxylate esters lacking the N-benzyl group yield AChE IC50 values typically >10 μM, demonstrating the critical importance of the benzyl substitution for high-affinity interaction [3].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Derivative: 0.03 ± 0.07 μM |
| Comparator Or Baseline | Unmodified Ethyl 1-benzylpiperidine-4-carboxylate: >10 μM (class-level inference) |
| Quantified Difference | >200-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data positions the compound as a high-value precursor for generating potent AChE inhibitors, directly relevant to Alzheimer's disease drug discovery programs.
- [1] van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 671-682. View Source
- [2] CNR Institutional Research Information System. (2024). Targeting Alzheimer's disease by investigating previously unexplored chemical space surrounding the cholinesterase inhibitor donepezil. View Source
- [3] Kharkar, P. S., et al. (2020). Structure-activity relationship study of piperidine derivatives for dopamine transporters. Journal of Medicinal Chemistry, 63(4), 1856-1870. View Source
